molecular formula C12H15IO3 B2512018 3-Ethoxy-5-iodo-4-propoxybenzaldehyde CAS No. 834907-89-0

3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Cat. No.: B2512018
CAS No.: 834907-89-0
M. Wt: 334.153
InChI Key: VFWZKQITBCQHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-iodo-4-propoxybenzaldehyde: is an organic compound with the molecular formula C12H15IO3 . It is a derivative of benzaldehyde, characterized by the presence of ethoxy, iodo, and propoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of various substituents on the biological activity of benzaldehyde derivatives. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of customized compounds for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde typically involves the iodination of a suitable benzaldehyde precursor followed by the introduction of ethoxy and propoxy groups. One common method includes:

    Iodination: Starting with a benzaldehyde derivative, iodination is carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium.

    Alkylation: The iodinated intermediate is then subjected to alkylation reactions to introduce the ethoxy and propoxy groups. This can be achieved using ethyl and propyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Ethoxy-5-iodo-4-propoxybenzoic acid.

    Reduction: 3-Ethoxy-5-iodo-4-propoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The iodo group can participate in substitution reactions, while the ethoxy and propoxy groups influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

    3-Ethoxy-4-propoxybenzaldehyde: Lacks the iodo substituent, resulting in different reactivity and applications.

    3-Iodo-4-propoxybenzaldehyde: Lacks the ethoxy group, affecting its solubility and chemical behavior.

    3-Ethoxy-5-iodobenzaldehyde: Lacks the propoxy group, leading to variations in its physical and chemical properties.

Uniqueness: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is unique due to the combination of ethoxy, iodo, and propoxy groups on the benzene ring. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical syntheses and applications.

Properties

IUPAC Name

3-ethoxy-5-iodo-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWZKQITBCQHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.